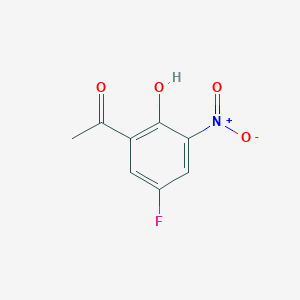![molecular formula C10H10ClFN2O2 B1334226 Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate CAS No. 64989-74-8](/img/structure/B1334226.png)
Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate is a chemical compound with the molecular formula C10H10ClFN2O2 It is known for its unique structure, which includes a chloro group, a fluorophenyl group, and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate typically involves the reaction of ethyl chloroacetate with 2-fluorophenylhydrazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the hydrazinylidene linkage. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydrazinylidene moiety can undergo oxidation to form corresponding azo compounds or reduction to yield hydrazine derivatives.
Condensation Reactions: The compound can participate in condensation reactions with carbonyl compounds to form hydrazones or hydrazides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents such as sodium borohydride are used under controlled conditions.
Condensation Reactions: These reactions are often catalyzed by acids or bases and conducted at room temperature or under reflux.
Major Products Formed
Substitution Reactions: Formation of ethyl [2-(2-fluorophenyl)hydrazinylidene]acetate derivatives.
Oxidation and Reduction: Formation of azo compounds or hydrazine derivatives.
Condensation Reactions: Formation of hydrazones or hydrazides.
Scientific Research Applications
Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The hydrazinylidene moiety is particularly reactive and can participate in various biochemical reactions, influencing cellular processes.
Comparison with Similar Compounds
Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate can be compared with other similar compounds, such as:
Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetate: Similar structure but with a methoxy group instead of a fluorophenyl group.
Ethyl 2-chloro-2-[2-(4-nitrophenyl)hydrazinylidene]acetate: Contains a nitrophenyl group, leading to different reactivity and applications.
The uniqueness of ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate lies in its fluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
ethyl 2-chloro-2-[(2-fluorophenyl)hydrazinylidene]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O2/c1-2-16-10(15)9(11)14-13-8-6-4-3-5-7(8)12/h3-6,13H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTBOQSRJXKXAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375697 |
Source


|
| Record name | Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64989-74-8 |
Source


|
| Record name | Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[4-(4-Fluorophenoxy)phenyl]ethanone](/img/structure/B1334159.png)






